3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting piperidine with a suitable bromobenzoyl chloride under basic conditions to form the 2-bromobenzoyl-piperidine intermediate.
Cyclization to Imidazolidine-2,4-dione: The next step involves the cyclization of the piperidinyl intermediate with urea or a suitable urea derivative under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and imidazolidine-2,4-dione moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the compound.
Scientific Research Applications
3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as anti-inflammatory, anticonvulsant, and antibacterial properties.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and the piperidinyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various biological processes. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)imidazolidine-2,4-dione: A similar compound without the bromobenzoyl group.
5-(Piperazin-1-yl)-3-oxo-propyl-imidazolidine-2,4-dione: A compound with a piperazinyl group instead of the piperidinyl group.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: A compound with a benzoimidazole ring instead of the imidazolidine-2,4-dione ring.
Uniqueness
The presence of the bromobenzoyl group in 3-[1-(2-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione makes it unique compared to other similar compounds. This group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-12-4-2-1-3-11(12)14(21)18-7-5-10(6-8-18)19-13(20)9-17-15(19)22/h1-4,10H,5-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEIUHXDAVWDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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